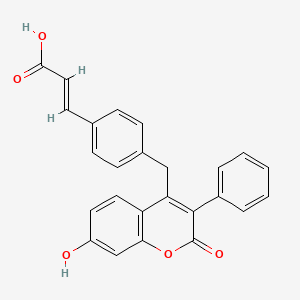
2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol: is an organic compound that belongs to the class of alcohols. It features a phenyl ring substituted with a tert-butyl group and a hydroxyl group attached to a methylpropanol chain. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol typically involves the alkylation of 4-tert-butylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar alkylation process, often using large-scale reactors and optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-(tert-Butyl)phenyl)-2-methylpropanone or 2-(4-(tert-Butyl)phenyl)-2-methylpropanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Chemistry: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model compound to study the effects of structural modifications on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals with improved efficacy and safety profiles. Its structural features make it a promising candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group and the hydroxyl group can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
2-(4-tert-Butylphenyl)ethanol: Similar structure but with an ethyl chain instead of a methylpropanol chain.
4-tert-Butylphenol: Lacks the methylpropanol chain, making it less versatile in certain reactions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, leading to different reactivity and applications.
Uniqueness: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol stands out due to its unique combination of a phenyl ring, a tert-butyl group, and a hydroxyl group attached to a methylpropanol chain. This combination imparts specific chemical and physical properties that make it valuable in various applications, from chemical synthesis to industrial production.
特性
分子式 |
C14H22O |
|---|---|
分子量 |
206.32 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9,15H,10H2,1-5H3 |
InChIキー |
ICAAADAQEAHORO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
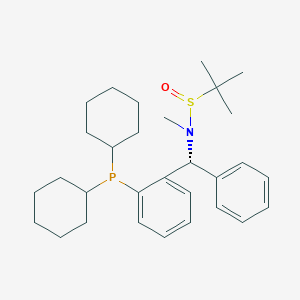
![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)
![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
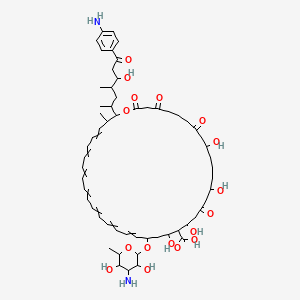
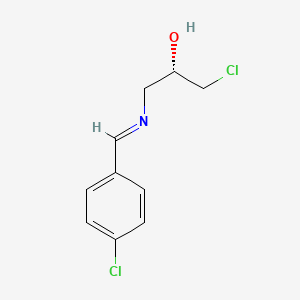

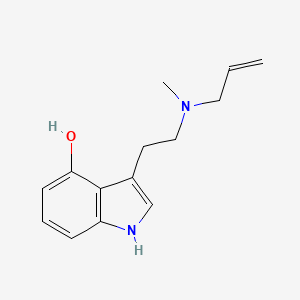
![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,22alpha)-16,28-dihydroxy-22-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B12298922.png)
![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)
